molecular formula C11H13ClO2 B6229274 3-(4-chlorophenyl)-2-methylbutanoic acid CAS No. 1527669-57-3

3-(4-chlorophenyl)-2-methylbutanoic acid

Cat. No.: B6229274
CAS No.: 1527669-57-3
M. Wt: 212.67 g/mol
InChI Key: KAVNSHUXJODQBB-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It features a chlorinated phenyl ring attached to a butanoic acid chain, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methylbutanoic acid typically involves the alkylation of 4-chlorobenzene with a suitable alkyl halide, followed by carboxylation. One common method is the Friedel-Crafts alkylation, where 4-chlorobenzene reacts with 2-chlorobutane in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then subjected to oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid: Similar structure but with a hydroxyl group, showing different biological activities.

    4-chlorophenylacetic acid: Lacks the methyl group, resulting in different chemical and biological properties.

    2-methyl-4-chlorobenzoic acid: Similar aromatic ring but different positioning of the carboxylic acid group.

Uniqueness

3-(4-chlorophenyl)-2-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorinated aromatic ring and a branched aliphatic chain makes it a versatile compound for various applications.

Properties

CAS No.

1527669-57-3

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methylbutanoic acid

InChI

InChI=1S/C11H13ClO2/c1-7(8(2)11(13)14)9-3-5-10(12)6-4-9/h3-8H,1-2H3,(H,13,14)

InChI Key

KAVNSHUXJODQBB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(C)C(=O)O

Purity

95

Origin of Product

United States

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